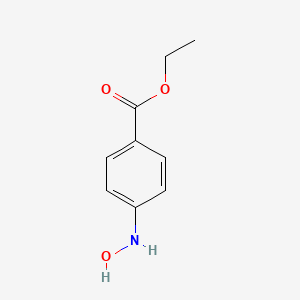

Ethyl 4-(hydroxyamino)benzoate

Description

Foundational Principles of Hydroxyamino Functional Group Chemistry

The hydroxyamino group, -NH-OH, is a distinctive functional group characterized by a nitrogen atom bonded to both a hydroxyl group and an organic substituent. wikipedia.org This arrangement imparts a unique set of chemical properties. The nitrogen atom possesses a lone pair of electrons, rendering the group basic and nucleophilic, while the oxygen atom also has lone pairs, contributing to the group's polarity. wikipedia.org

The chemistry of hydroxylamines is rich and varied. They can act as reducing agents and are known to react with aldehydes and ketones to form oximes. wikipedia.org This reactivity is fundamental in various synthetic transformations. The presence of both hydrogen-bond donors (-OH and -NH) and acceptors (the lone pairs on N and O) allows for significant intermolecular interactions, influencing the physical properties of molecules containing this group. wikipedia.orgmasterorganicchemistry.com Functional groups are key to a molecule's physical and chemical properties, and the hydroxyamino group is no exception, providing characteristic reactivity distinct from simple amines or alcohols. maricopa.edu

Contemporary Significance of Benzoate (B1203000) Ester Scaffolds in Molecular Design

Benzoate esters are a class of compounds widely utilized as structural scaffolds in the design of new molecules. mdpi.comnih.gov A molecular scaffold is a core structure upon which various chemical groups can be attached to create a library of related compounds. nih.gov The aromatic ring of the benzoate ester provides a rigid framework that can be readily functionalized, while the ester group offers a site for further chemical modification, such as hydrolysis or transesterification.

In medicinal chemistry, benzoate ester derivatives are investigated for a wide range of biological activities. mdpi.comnih.gov Their structural and electronic properties can be fine-tuned by adding different substituents to the benzene (B151609) ring. This versatility makes the benzoate scaffold a valuable starting point for developing new therapeutic agents. nih.govresearchgate.net Similarly, in materials science, the rigid nature of the benzoate ring is exploited in the synthesis of liquid crystals, polymers, and organogels. mdpi.com For instance, specific benzoate esters have been shown to be effective organogelators for potential use in oil spill remediation. mdpi.com

Rationale for Comprehensive Investigation of Ethyl 4-(hydroxyamino)benzoate

The compound this compound, with the chemical formula C₉H₁₁NO₃, integrates the reactive hydroxyamino group and the versatile benzoate ester scaffold into a single molecule. nih.gov This unique combination makes it a subject of significant interest in advanced chemical research. The molecule serves as a valuable intermediate for synthesizing more complex structures.

The rationale for its investigation stems from the potential to leverage the distinct properties of its two key functional components. The hydroxyamino group can be used as a handle for introducing nitrogen- and oxygen-containing functionalities or for constructing heterocyclic rings. jove.com For example, it can be a precursor for creating oximes or can be involved in rearrangement reactions. wikipedia.orgjove.com Simultaneously, the ethyl benzoate portion of the molecule provides a stable aromatic core and an ester group that can be manipulated independently. This dual functionality allows for a stepwise and controlled approach to building complex target molecules, such as dyes or potential pharmaceutical agents. The study of this compound provides insights into the interplay of these two functional groups and opens avenues for the development of novel synthetic methodologies.

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 24171-85-5 nih.gov |

| Molecular Formula | C₉H₁₁NO₃ nih.gov |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NO nih.gov |

| InChIKey | WTIQBXJYUKTCPO-UHFFFAOYSA-N nih.gov |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 181.19 g/mol nih.gov |

| Monoisotopic Mass | 181.07389321 Da nih.gov |

| XLogP3 | 2.3 nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Polar Surface Area | 58.6 Ų nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(hydroxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIQBXJYUKTCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxyamino Benzoate

Strategies for the Synthesis of the Hydroxyamino Moiety within Aromatic Systems

The introduction of a hydroxyamino group onto an aromatic ring is a critical transformation. For Ethyl 4-(hydroxyamino)benzoate, this typically involves the partial reduction of its nitro precursor, Ethyl 4-nitrobenzoate.

Catalytic Reduction of Nitro Aromatic Precursors

The most direct route to synthesizing this compound is through the selective catalytic reduction of Ethyl 4-nitrobenzoate. The primary challenge in this synthesis is preventing over-reduction to the corresponding aniline, Ethyl 4-aminobenzoate (B8803810). rsc.orgorgsyn.org Achieving high selectivity for the N-aryl hydroxylamine (B1172632) requires careful control of catalysts, hydrogen sources, and reaction conditions. researchgate.net

Supported platinum catalysts, such as Platinum on silica (B1680970) (Pt/SiO₂), have been shown to be effective for the hydrogenation of substituted nitroaromatics to N-aryl hydroxylamines. rsc.orgresearchgate.net These reactions can be carried out under mild conditions, such as at room temperature and under a hydrogen atmosphere of 1 bar. rsc.orgresearchgate.net The key to achieving high selectivity is often the addition of specific inhibitors or promoters. For instance, dimethyl sulfoxide (B87167) (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine to the aniline, while small amounts of amines like triethylamine (B128534) can promote the initial conversion of the nitroaromatic precursor. rsc.orgresearchgate.net

Polystyrene-supported ruthenium nanoparticle catalysts have also been employed for the selective reduction of nitroarenes using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. researchgate.net This method is notable for its mild conditions and tolerance of a wide variety of functional groups, including esters, which is crucial for the synthesis of the target compound. researchgate.net

Below is a table summarizing typical conditions for this transformation.

| Catalyst System | Hydrogen Source | Additive(s) | Solvent(s) | Conditions | Selectivity/Yield | Reference(s) |

| Platinum on Silica (Pt/SiO₂) | Hydrogen Gas (1 bar) | Triethylamine, DMSO | Isopropanol, Diethyl ether | Room Temperature | Up to 99% (for various nitroaromatics) | rsc.orgresearchgate.net |

| Polystyrene-supported Ruthenium Nanoparticles | Hydrazine Hydrate | None specified | Organic solvents (e.g., THF, Ethyl Acetate) | Mild conditions | High yield and selectivity | researchgate.net |

| Silver Nanoparticles on Titania (Ag/TiO₂) | Ammonia-Borane (NH₃BH₃) | None specified | Methanol | Not specified | Major product (for various nitroarenes) | nih.gov |

Alternative Synthetic Routes to Aryl Hydroxylamines

While the catalytic reduction of nitro compounds is the most common method, other synthetic strategies exist for the formation of aryl hydroxylamines. These include:

Stoichiometric Reduction : Traditional methods have used stoichiometric reducing agents like zinc, tin, or sulfides. vjol.info.vn For example, the reduction of p-nitrobenzoate can be achieved with zinc powder and acetic acid to form an N-substituted derivative. 2017erp.com

Electrochemical Reduction : The controlled electrochemical reduction of nitroaromatic compounds can also yield aryl hydroxylamines. vjol.info.vn

Catalytic Transfer Hydrogenation : This method uses hydrogen donors like hydrazine in the presence of a catalyst. It is an alternative to using pressurized hydrogen gas and has shown high efficiency and selectivity. researchgate.netvjol.info.vn

Esterification and Transesterification Reactions of the Benzoate (B1203000) Moiety

The ethyl ester group of the molecule can be synthesized via esterification or modified through transesterification.

The synthesis of the precursor, Ethyl 4-nitrobenzoate, is commonly achieved through the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695). scirp.orgguidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. guidechem.comprepchem.com Various catalysts, including solid acids like zeolites, have been investigated to improve reaction efficiency and create a more environmentally friendly process. scirp.orgresearchgate.net

Similarly, this compound could be synthesized by the direct esterification of 4-(hydroxyamino)benzoic acid with ethanol under acidic conditions. The general principle of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, would apply. youtube.comlibretexts.org

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. For this compound, this would involve reacting it with an alcohol (R-OH) in the presence of a catalyst. This reaction is an equilibrium process that can be driven forward by using a large excess of the new alcohol or by removing the ethanol as it is formed. google.com Catalysts for transesterification can be acidic or basic, with metal catalysts such as titanium(IV) alkoxides also being effective. google.comgoogle.com For example, the transesterification of ethyl 4-aminobenzoate with poly(tetrahydrofuran) has been demonstrated using tetra(n-butoxide) titanium (IV) as a catalyst at elevated temperatures. google.com

| Reaction | Reactants | Catalyst | Typical Conditions | Product | Reference(s) |

| Esterification | 4-(Hydroxyamino)benzoic Acid, Ethanol | Acid (e.g., H₂SO₄) | Reflux | This compound | youtube.comlibretexts.org |

| Transesterification | This compound, Alcohol (R-OH) | Acid, Base, or Metal Catalyst (e.g., Ti(OR)₄) | Heat, Removal of Ethanol | Alkyl 4-(hydroxyamino)benzoate | google.comgoogle.com |

Derivatization Reactions of the Hydroxyamino Group

The hydroxyamino group (-NHOH) is a versatile functional group that can undergo reactions at both the nitrogen and oxygen atoms, making it a valuable handle for further molecular modification.

Acylation Reactions for N-Protection and Modification

The hydroxyamino group can be acylated using reagents like acid chlorides or anhydrides. Acylation can occur on either the nitrogen or the oxygen atom, leading to N-acyl or O-acyl hydroxylamines, respectively. acs.org The reaction's outcome can be influenced by the specific reagents and conditions used. The acylation of hydroxylamines is a key reaction for creating hydroxamic acids (N-acylated products), which are an important class of compounds. organic-chemistry.org The reaction of hydroxylamine with activated acyl groups, for instance, can lead to the formation of O-acylhydroxylamines. acs.orgacs.org These reactions are fundamental for protecting the hydroxyamino group or for introducing new functional moieties into the molecule.

Alkylation Reactions of the Hydroxyamino Nitrogen and Oxygen Atoms

Alkylation of the hydroxyamino group can also occur at either the nitrogen or oxygen atom. O-alkylation of hydroxylamine derivatives is a common strategy for synthesizing O-substituted hydroxylamines. organic-chemistry.org For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with aryl halides provides an efficient route to O-arylhydroxylamines. nih.gov This highlights a potential transformation for this compound, where the oxygen of the hydroxyamino group could be functionalized. Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides allows for the formation of N-arylhydroxylamine products. organic-chemistry.org These derivatization reactions open pathways to a wide range of N- and O-substituted analogs of this compound. ethz.chchemrxiv.org

| Derivatization | Reagent Type | Potential Product(s) | Reference(s) |

| Acylation | Acid Chloride, Anhydride | N-Acyl or O-Acyl derivatives | acs.orgorganic-chemistry.org |

| Alkylation/Arylation | Alkyl Halide, Aryl Halide, Arylboronic Acid | N-Alkyl/Aryl or O-Alkyl/Aryl derivatives | organic-chemistry.orgnih.govorganic-chemistry.org |

Condensation Reactions with Carbonyl Compounds

The primary reaction anticipated between this compound and carbonyl compounds, such as aldehydes and ketones, is a condensation reaction to form a class of compounds known as nitrones. wikipedia.org This transformation involves the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction scheme is as follows:

This compound + R¹R²C=O → Ethyl 4-(R¹R²C=N⁺O⁻)benzoate + H₂O

Where R¹ and R² can be hydrogen atoms, alkyl, or aryl groups.

The formation of the nitrone functional group (C=N⁺O⁻) is a versatile transformation in organic synthesis, as nitrones are valuable 1,3-dipoles that can participate in various cycloaddition reactions, notably with alkenes to form isoxazolidine (B1194047) rings. chesci.comchem-station.com

The reactivity of the carbonyl compound is a key factor in these condensation reactions. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Aromatic aldehydes and ketones with electron-withdrawing groups are also expected to be more reactive.

The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds, based on general chemical principles.

| Carbonyl Compound | R¹ | R² | Expected Nitrone Product |

| Formaldehyde | H | H | Ethyl 4-(methylideneaminooxy)benzoate |

| Acetaldehyde | CH₃ | H | Ethyl 4-(ethylideneaminooxy)benzoate |

| Benzaldehyde | C₆H₅ | H | Ethyl 4-(benzylideneaminooxy)benzoate |

| Acetone | CH₃ | CH₃ | Ethyl 4-(propan-2-ylideneaminooxy)benzoate |

| Cyclohexanone | \multicolumn{2}{ | c | }{-(CH₂)₅-} |

Regioselectivity and Stereoselectivity in Synthesis (if applicable for derivatives)

When this compound reacts with unsymmetrical ketones (R¹ ≠ R²), the issue of regioselectivity arises. The formation of two different constitutional isomers of the nitrone product is possible, depending on which side of the ketone the C=N bond is formed. The regiochemical outcome is influenced by both steric and electronic factors. Generally, the condensation is expected to occur at the less sterically hindered α-carbon of the ketone.

Stereoselectivity becomes a consideration in the subsequent reactions of the nitrone derivatives. The nitrone functional group can exist as (E) and (Z) isomers. The stereochemical outcome of nitrone formation is dependent on the reaction conditions and the nature of the substituents on both the carbonyl compound and the hydroxylamine.

Furthermore, the derivatives of this compound, particularly the nitrones formed from its condensation with carbonyl compounds, can participate in stereoselective reactions. A prime example is the 1,3-dipolar cycloaddition with prochiral alkenes. rsc.org This reaction can lead to the formation of multiple new stereocenters in the resulting isoxazolidine ring. The diastereoselectivity of such cycloadditions is influenced by the stereochemistry of the nitrone and the alkene, as well as the reaction conditions. Enantioselective versions of these cycloadditions can be achieved using chiral catalysts or chiral auxiliaries. uchicago.edu

For instance, the reaction of a nitrone derived from this compound with a monosubstituted alkene could potentially yield two diastereomeric isoxazolidines (endo and exo adducts). The preferred stereochemical pathway is often dictated by frontier molecular orbital interactions and steric effects in the transition state.

While specific experimental data on the regioselectivity and stereoselectivity of reactions involving this compound derivatives are not available in the surveyed literature, the general principles outlined above provide a framework for predicting the stereochemical outcomes of these transformations.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 4-(hydroxyamino)benzoate, ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional techniques, offer unambiguous evidence for its covalent framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different proton environments within the molecule. The ethyl ester group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring are anticipated to appear as two distinct doublets. The protons of the hydroxyamino group (-NHOH) are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal. The spectrum would be characterized by a signal for the carbonyl carbon of the ester group at the low-field end, followed by the signals for the aromatic carbons. The aliphatic carbons of the ethyl group would appear at the high-field end of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on structural analysis and comparison with similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet | ~7.1 | 3H |

| -CH₂- (ethyl) | 4.3 - 4.4 | Quartet | ~7.1 | 2H |

| Aromatic C-H (ortho to -NHOH) | 6.9 - 7.1 | Doublet | ~8.5 | 2H |

| Aromatic C-H (ortho to -COOEt) | 7.9 - 8.1 | Doublet | ~8.5 | 2H |

| -NH- | Variable (Broad) | Singlet | - | 1H |

| -OH | Variable (Broad) | Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis and comparison with similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| Aromatic C (ortho to -NHOH) | ~113 |

| Aromatic C (ortho to -COOEt) | ~131 |

| Aromatic C (ipso, attached to -COOEt) | ~125 |

| Aromatic C (ipso, attached to -NHOH) | ~150 |

| C=O (ester) | ~166 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a cross-peak would be observed between the methyl triplet and the methylene (B1212753) quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This would definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. Key correlations would include the methylene protons of the ethyl group to the carbonyl carbon, and the aromatic protons to adjacent and ipso-carbons, confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this molecule, NOESY could show correlations between the ethyl group protons and the adjacent aromatic protons, helping to establish their spatial relationship. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₁NO₃), the calculated exact mass is 181.0739 g/mol . nih.gov

Beyond molecular formula confirmation, mass spectrometry elucidates structural features through the analysis of fragmentation patterns. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The study of these fragments provides a roadmap of the molecule's structure.

Predicted Fragmentation Pathways: Based on the structure and general fragmentation rules for esters and aromatic compounds, the following pathways are plausible: pharmacy180.com

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

[M - 45]⁺

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction (McLafferty rearrangement if a gamma-hydrogen is available, though less likely here) or simple cleavage can lead to the loss of a neutral ethylene molecule.

[M - 28]⁺

Cleavage of the N-O bond: The hydroxylamine (B1172632) moiety can undergo fragmentation, potentially losing a hydroxyl radical (•OH).

[M - 17]⁺

Decarbonylation: Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide (CO).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺ | Molecular Ion |

| 136 | [C₇H₆NO₂]⁺ | •OCH₂CH₃ |

| 153 | [C₉H₉NO₂]⁺ | C₂H₄ |

| 164 | [C₉H₁₀NO₂]⁺ | •OH |

| 120 | [C₇H₆NO]⁺ | •OCH₂CH₃, then CO |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. The analysis of a similar compound, ethyl 4-aminobenzoate (B8803810), shows strong bands for the amine, ester carbonyl, and aromatic groups, which can be used as a reference. welcomehomevetsofnj.org The hydroxylamine group (-NHOH) would introduce distinct O-H and N-H stretching vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | O-H and N-H stretch | Hydroxyamino (-NHOH) |

| 3000 - 3100 | C-H stretch (aromatic) | Benzene Ring |

| 2850 - 2980 | C-H stretch (aliphatic) | Ethyl Group (-CH₂, -CH₃) |

| 1680 - 1710 | C=O stretch (conjugated ester) | Ester |

| ~1600, ~1500 | C=C stretch | Benzene Ring |

| 1250 - 1300 | C-O stretch (asymmetric) | Ester |

| ~850 | C-H bend (out-of-plane) | para-substituted Benzene |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the symmetric "breathing" mode of the benzene ring is expected to be particularly strong.

Table 5: Predicted Characteristic Raman Shifts for this compound Predicted data based on characteristic functional group frequencies.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3080 | C-H stretch (aromatic) | Benzene Ring |

| 2850 - 2980 | C-H stretch (aliphatic) | Ethyl Group (-CH₂, -CH₃) |

| 1680 - 1710 | C=O stretch (conjugated ester) | Ester |

| 1590 - 1610 | C=C stretch (ring breathing) | Benzene Ring |

| ~1000 | Symmetric Ring Breathing | Benzene Ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Properties

Electronic absorption and emission spectroscopy are powerful techniques used to investigate the chromophoric properties of a molecule, which relate to its ability to absorb and emit light.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. For an organic molecule like this compound, a UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions, typically π → π* and n → π* transitions within the aromatic ring and the functional groups. The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule and the extent of conjugation. However, at present, there is no published experimental UV-Vis absorption data specifically for this compound.

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. For a molecule to be fluorescent, it must first absorb photons and then efficiently re-emit them at a longer wavelength. A fluorescence spectrum would provide the excitation and emission maxima, as well as the quantum yield, which is a measure of the efficiency of the fluorescence process. This data would offer insights into the excited state properties of this compound and its potential applications in areas such as fluorescent probes or markers. As with UV-Vis data, there is a lack of available experimental fluorescence spectra for this compound in the scientific literature.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Reported Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

| Fluorescence Spectroscopy | Emission λmax (nm) | Data not available |

| Fluorescence Spectroscopy | Quantum Yield (Φ) | Data not available |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Molecular Conformation: The crystallographic data would definitively establish the molecule's conformation in the solid state, including the planarity of the benzene ring, the orientation of the ethyl ester and hydroxyamino groups, and key bond lengths and angles. This information is crucial for understanding the molecule's steric and electronic properties.

Crystal Packing: Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyamino group), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the crystal's stability and its macroscopic properties.

Despite the importance of such data, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been experimentally determined and reported.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Intermolecular Interactions | Data not available |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as frontier molecular orbitals, electrostatic potential, dipole moment, and polarizability. Despite the utility of DFT, specific computational studies detailing these properties for Ethyl 4-(hydroxyamino)benzoate are not available in the reviewed scientific literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and polarizability. Regrettably, there are no specific published DFT calculations detailing the HOMO and LUMO energies or their spatial distribution for this compound.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules. A specific, calculated ESP map for this compound is not documented in available research.

The dipole moment is a measure of the net molecular polarity, while polarizability indicates how easily the electron cloud can be distorted by an external electric field. These properties are fundamental to understanding intermolecular interactions. Computational data for the dipole moment and polarizability of this compound, derived from DFT calculations, have not been found in the scientific literature.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to define atomic basins and characterize chemical bonds. This provides a rigorous framework for understanding bonding within a molecule. There is no evidence of QTAIM or similar topological analyses being applied to this compound in the existing literature.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a key computational tool for mapping out the energy profile of a chemical reaction, identifying the transition state structures, and determining activation energies. These calculations are instrumental in understanding reaction mechanisms. No published studies on the theoretical elucidation of reaction mechanisms involving this compound, including transition state calculations, were identified.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the interpretation of experimental spectra and the identification of molecular structures. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating the spectroscopic signatures of molecules such as this compound. These calculations provide valuable data on the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

Computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding constants of the nuclei. These predictions are vital for assigning signals in experimentally obtained spectra and confirming the molecular structure. The accuracy of these predictions depends on the chosen level of theory and basis set, with methods like Gauge-Including Atomic Orbital (GIAO) being commonly employed.

Similarly, the vibrational frequencies in an IR spectrum can be computed by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the stretching and bending of functional groups. For this compound, this would include the characteristic vibrations of the N-O-H group, the C=O of the ester, and the aromatic ring.

The electronic transitions that give rise to UV-Vis spectra are modeled using TD-DFT. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. These theoretical spectra can elucidate the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles of computational spectroscopy for similar molecules, as specific research data for this exact compound is not available.

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.8-7.9 |

| -CH₂- protons: ~4.3 | ||

| -CH₃ protons: ~1.3 | ||

| -OH proton: Variable | ||

| -NH proton: Variable | ||

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon: ~166 |

| Aromatic carbons: 115-150 | ||

| -CH₂- carbon: ~61 | ||

| -CH₃ carbon: ~14 | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3200-3400 |

| N-H stretch: ~3100-3300 | ||

| C=O stretch (ester): ~1700 | ||

| C=C stretch (aromatic): ~1600, ~1500 | ||

| UV-Vis Spectroscopy | Maximum Absorption (λmax, nm) | ~250-300 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (focused on intrinsic chemical properties and reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties. In the context of intrinsic chemical properties and reactivity, these models for this compound would focus on predicting its behavior based on calculated molecular descriptors.

The foundation of QSAR/SPR modeling lies in the hypothesis that the structure of a molecule, encoded in its physicochemical descriptors, dictates its properties and reactivity. For a molecule like this compound, relevant descriptors can be calculated using computational chemistry methods. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These descriptors are crucial for predicting a molecule's reactivity, with the HOMO and LUMO energies being indicators of its electron-donating and electron-accepting abilities, respectively.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic and geometric properties of the molecule.

By developing a mathematical model that links these descriptors to a specific property (e.g., reactivity in a certain reaction, solubility, or stability), it becomes possible to predict that property for other, similar molecules without the need for experimental measurement. For this compound, an SPR model could, for instance, predict its susceptibility to oxidation based on its calculated ionization potential.

Table 2: Key Molecular Descriptors for this compound in QSAR/SPR Modeling (Illustrative) This table is illustrative and based on general principles of QSAR/SPR for similar molecules, as specific research data for this exact compound is not available.

| Descriptor Type | Descriptor Name | Illustrative Predicted Value | Significance in Reactivity/Property Modeling |

| Electronic | HOMO Energy | -5.5 eV | Relates to electron-donating ability and susceptibility to electrophilic attack. |

| Electronic | LUMO Energy | -0.8 eV | Relates to electron-accepting ability and susceptibility to nucleophilic attack. |

| Electronic | HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronic | Dipole Moment | ~3.5 D | Influences intermolecular interactions and solubility in polar solvents. |

| Quantum Chemical | Ionization Potential | ~7.0 eV | Predicts the ease of removing an electron (oxidation potential). |

| Quantum Chemical | Electron Affinity | ~0.5 eV | Predicts the ease of accepting an electron (reduction potential). |

These computational approaches provide a detailed, albeit theoretical, understanding of this compound's fundamental chemical characteristics. The predicted spectroscopic parameters can aid in its experimental identification and characterization, while QSAR/SPR modeling provides a framework for predicting its reactivity and other intrinsic properties based on its molecular structure.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of the Hydroxyamino Functionality

The hydroxyamino group (-NHOH) is a redox-active functionality that can undergo both oxidation and reduction reactions. Its position on the benzene (B151609) ring, para to the electron-withdrawing ethyl carboxylate group, significantly influences its redox potential and the nature of the intermediates and products formed.

While specific electrochemical data for Ethyl 4-(hydroxyamino)benzoate is not extensively documented, the electrochemical behavior of N-arylhydroxylamines has been a subject of study. The oxidation and reduction pathways are generally understood to proceed through a series of electron and proton transfer steps.

Oxidation: The electrochemical oxidation of N-arylhydroxylamines typically proceeds in a stepwise manner. The initial step involves the removal of one electron and one proton to form a neutral arylnitroso radical. This is followed by the loss of a second electron to yield the corresponding nitroso compound (Ar-N=O). Further oxidation can lead to the formation of the nitro compound (Ar-NO₂). The presence of the electron-withdrawing ethyl ester group at the para position is expected to increase the oxidation potential, making the hydroxyamino group more difficult to oxidize compared to unsubstituted phenylhydroxylamine.

Reduction: The electrochemical reduction of the hydroxyamino group leads to the formation of the corresponding amine, Ethyl 4-aminobenzoate (B8803810). This process involves the addition of two electrons and two protons. Arylhydroxylamines are known to be intermediates in the electrochemical reduction of nitroarenes to anilines. taylorfrancis.com

The expected electrochemical pathways can be summarized in the following table:

| Process | Reactant | Intermediate(s) | Product |

| Oxidation | This compound | Arylnitroso radical | Ethyl 4-nitrosobenzoate, Ethyl 4-nitrobenzoate |

| Reduction | This compound | - | Ethyl 4-aminobenzoate |

The chemical oxidation of N-arylhydroxylamines can be achieved using various oxidizing agents. The products formed depend on the strength of the oxidant and the reaction conditions.

Common oxidizing agents can convert this compound to Ethyl 4-nitrosobenzoate and subsequently to Ethyl 4-nitrobenzoate. The mechanism often involves the formation of a radical intermediate. For instance, oxidation with mild oxidizing agents like ferric chloride (FeCl₃) or air in the presence of a catalyst can selectively yield the nitroso compound. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the formation of the nitro derivative.

The reaction of N,N-disubstituted hydroxylamines with oxidizing agents can also lead to the formation of stable nitroxide radicals. However, for N-monosubstituted arylhydroxylamines like this compound, the nitroso compound is the more common initial oxidation product.

Characterization of the oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify the functional groups, Infrared (IR) spectroscopy to observe the characteristic N=O or NO₂ stretching frequencies, and Mass Spectrometry (MS) to determine the molecular weight of the products.

The chemical reduction of the hydroxyamino group in this compound yields Ethyl 4-aminobenzoate. This transformation is a key step in the synthesis of many aromatic amines from the corresponding nitro compounds, where the hydroxylamine (B1172632) is a stable intermediate.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is a common and efficient method. rsc.org Other reducing agents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in acidic media can also be used. nih.gov

The mechanism of catalytic hydrogenation involves the addition of hydrogen across the N-O bond on the catalyst surface. For metal-based reductions, the mechanism involves electron transfer from the metal to the hydroxylamine, followed by protonation.

The primary product of the reduction is Ethyl 4-aminobenzoate, a widely used chemical intermediate. Its characterization would be confirmed by its melting point, and spectroscopic data (NMR, IR, MS) consistent with its known structure. The progress of the reduction can be monitored by techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.

Hydrolytic Stability and Kinetics of the Ester Group

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(hydroxyamino)benzoic acid and ethanol (B145695). The rate of this hydrolysis is influenced by the electronic nature of the para-substituent, the hydroxyamino group.

Acid-catalyzed hydrolysis of esters proceeds via a reversible mechanism. The first step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid.

The general mechanism is as follows:

Protonation of the carbonyl oxygen: This step makes the carbonyl carbon more electrophilic.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Elimination of ethanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.

Deprotonation: The protonated carboxylic acid loses a proton to regenerate the acid catalyst.

The rate of acid-catalyzed hydrolysis is influenced by the stability of the tetrahedral intermediate. The electronic effect of the para-hydroxyamino group on this stability will determine its influence on the reaction kinetics.

Base-promoted hydrolysis of esters, also known as saponification, is an irreversible process. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is the rate-determining step. The attack forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion as a leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol.

The general mechanism is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The intermediate collapses, and the ethoxide ion is eliminated.

Deprotonation: The ethoxide ion deprotonates the carboxylic acid to form the carboxylate salt.

The rate of base-promoted hydrolysis is highly sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups at the para position increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion, thereby increasing the rate of hydrolysis. nih.gov Given the electron-withdrawing inductive effect of the hydroxyamino group, it is anticipated to accelerate the rate of base-promoted hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

The following table summarizes the key aspects of the hydrolysis of the ester group in this compound:

| Hydrolysis Type | Catalyst | Key Mechanistic Step | Products | Expected Rate Influence of -NHOH group |

| Acid-Catalyzed | H⁺ | Nucleophilic attack of H₂O on protonated carbonyl | 4-(Hydroxyamino)benzoic acid + Ethanol | Dependent on the net electronic effect |

| Base-Promoted | OH⁻ | Nucleophilic attack of OH⁻ on carbonyl carbon | 4-(Hydroxyamino)benzoate salt + Ethanol | Likely rate enhancement due to inductive effect |

Acid-Base Properties and Protonation Equilibria of the Hydroxyamino Group

The hydroxyamino group of this compound possesses both acidic and basic properties. The nitrogen atom, with its lone pair of electrons, can act as a Brønsted-Lowry base and accept a proton, while the hydroxyl proton can be donated, exhibiting Brønsted-Lowry acidity. The electronic nature of the substituent on the aromatic ring plays a crucial role in determining the pKa values associated with these equilibria.

The ester group at the para position is a moderate electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density from the benzene ring and, consequently, from the nitrogen atom of the hydroxyamino group is expected to decrease the basicity of the nitrogen atom compared to unsubstituted N-phenylhydroxylamine. A lower electron density on the nitrogen makes it a weaker base, and therefore, its conjugate acid will be stronger (having a lower pKa value).

Conversely, the electron-withdrawing effect of the ethyl ester group is anticipated to increase the acidity of the hydroxyl proton. By delocalizing the negative charge of the corresponding anion through the aromatic system, the stability of the conjugate base is enhanced, favoring the dissociation of the proton and resulting in a lower pKa value for the O-H group.

| Functional Group | Property | Expected Influence of para-COOEt Group |

| Amino (-NH-) | Basicity | Decreased (Lower pKa of conjugate acid) |

| Hydroxyl (-OH) | Acidity | Increased (Lower pKa) |

The protonation and deprotonation equilibria can be represented as follows:

Protonation of the Nitrogen Atom: C₂H₅OOC-C₆H₄-NHOH + H₃O⁺ ⇌ C₂H₅OOC-C₆H₄-NH₂OH⁺ + H₂O

Deprotonation of the Hydroxyl Group: C₂H₅OOC-C₆H₄-NHOH + H₂O ⇌ C₂H₅OOC-C₆H₄-NHO⁻ + H₃O⁺

Metal Coordination Chemistry of the Hydroxyamino Moiety

The hydroxyamino group is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The oxygen and nitrogen atoms can both act as donor atoms, allowing for monodentate or bidentate chelation.

N-arylhydroxylamines can coordinate to transition metal ions primarily in a bidentate fashion, forming a stable five-membered chelate ring through the nitrogen and oxygen atoms of the deprotonated hydroxyamino group (-NHO⁻). This mode of coordination is common for many N-substituted hydroxylamine derivatives.

In the case of this compound, coordination with a transition metal ion (Mⁿ⁺) would likely proceed as follows:

2 C₂H₅OOC-C₆H₄-NHOH + Mⁿ⁺ → M(C₂H₅OOC-C₆H₄-NHO)₂ + 2 H⁺

The resulting complex would feature two bidentate ligands coordinated to the metal center. The geometry of the complex would depend on the coordination number and the nature of the metal ion. For example, a square planar or tetrahedral geometry could be adopted for a tetracoordinate metal ion like Cu(II) or Ni(II).

While specific spectroscopic data for coordination complexes of this compound are not extensively documented, characteristic changes in spectroscopic signatures upon complexation can be predicted based on studies of similar ligands.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the O-H stretching vibration of the free ligand (typically in the range of 3200-3400 cm⁻¹) would disappear due to deprotonation. New bands corresponding to the M-O and M-N stretching vibrations would appear in the low-frequency region of the spectrum. The C=O stretching frequency of the ester group might also shift slightly upon coordination, depending on the extent of electronic changes transmitted through the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand would be altered upon complexation. The π→π* and n→π* transitions of the aromatic system and the hydroxyamino group would shift in wavelength and/or intensity. For transition metal complexes, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands may appear, often imparting color to the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the disappearance of the O-H proton signal would be a key indicator of deprotonation and coordination. The chemical shifts of the aromatic and N-H protons would also be affected by the coordination to the metal center.

A study on a related Schiff base, {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}, and its copper complex provides some analogous insights. researchgate.net In that work, changes in the IR and electronic spectra upon complexation with Cu(II) were observed, consistent with coordination of the ligand to the metal ion. researchgate.net

The study of ligand exchange kinetics provides valuable information about the lability and stability of coordination complexes. For complexes of this compound, ligand exchange reactions could involve the displacement of the hydroxylamine ligand by another stronger ligand, or the exchange with a free ligand in solution.

The rates of these exchange reactions are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the incoming and outgoing ligands, and the solvent. nih.gov Generally, ligand exchange in transition metal complexes can proceed through associative, dissociative, or interchange mechanisms. Given the bidentate nature of the deprotonated this compound ligand, a dissociative mechanism, where one of the donor atoms (N or O) detaches first, might be a plausible pathway for ligand exchange.

Reactivity with Electrophilic and Nucleophilic Species

The hydroxyamino group in this compound can react with both electrophiles and nucleophiles. The nitrogen and oxygen atoms are nucleophilic centers, while the carbonyl carbon of the ester group is an electrophilic site.

Reactions with Electrophiles: The nitrogen and oxygen atoms of the hydroxyamino group can be alkylated or acylated by electrophiles such as alkyl halides and acyl chlorides. The site of reaction (N vs. O) can depend on the nature of the electrophile and the reaction conditions (e.g., solvent, base). For instance, reaction with an acyl chloride in the presence of a base would likely lead to the formation of an O-acylated or N-acylated product.

Reactions with Nucleophiles: The primary reaction with nucleophiles would target the electrophilic carbonyl carbon of the ester group. Strong nucleophiles can lead to the cleavage of the ester bond through nucleophilic acyl substitution. For example, hydrolysis of the ester can occur under basic conditions (saponification) to yield 4-(hydroxyamino)benzoic acid. Aminolysis, the reaction with amines, would produce the corresponding amide. libretexts.org

The hydroxyamino group itself is generally not a good leaving group. However, under certain conditions, such as in the presence of strong acids, rearrangements can occur. For N-arylhydroxylamines, the Bamberger rearrangement is a classic reaction where, under acidic conditions, the hydroxylamine rearranges to form a p-aminophenol derivative. wikipedia.org

Radical Chemistry and Antioxidant Potential (purely chemical scavenging mechanisms)

N-Arylhydroxylamines are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals through hydrogen atom transfer (HAT). rsc.org The radical scavenging potential of this compound is attributed to the presence of both N-H and O-H bonds in the hydroxyamino group, which can donate a hydrogen atom to a radical species (R•), thus neutralizing it.

The two primary radical scavenging pathways are:

Hydrogen donation from the O-H group: C₂H₅OOC-C₆H₄-NHOH + R• → C₂H₅OOC-C₆H₄-NHO• + RH This process generates a nitroxide radical.

Hydrogen donation from the N-H group: C₂H₅OOC-C₆H₄-NHOH + R• → C₂H₅OOC-C₆H₄-N•OH + RH This generates an aminyl-type radical.

The efficiency of these pathways is related to the bond dissociation enthalpies (BDEs) of the O-H and N-H bonds. A lower BDE indicates a weaker bond and a greater propensity for hydrogen atom donation. Theoretical studies on N-phenylhydroxylamine have shown that the O-H bond has a lower BDE than the N-H bond, suggesting that hydrogen abstraction from the hydroxyl group is thermodynamically more favorable. rsc.org

The electron-withdrawing para-ester group in this compound is expected to influence these BDEs. It would likely increase the BDE of the N-H bond by destabilizing the resulting aminyl radical through inductive effects. Conversely, it could slightly decrease the BDE of the O-H bond by providing some resonance stabilization to the nitroxide radical.

The resulting nitroxide radical (C₂H₅OOC-C₆H₄-NHO•) is relatively stable due to delocalization of the unpaired electron onto the oxygen atom and across the aromatic ring. This stability prevents the propagation of radical chain reactions. In some cases, nitroxide radicals themselves can act as catalytic antioxidants. nih.gov

Role As a Building Block in Complex Molecular Architectures

Utilization in Multi-Step Organic Synthesis

In multi-step organic synthesis, ethyl 4-(hydroxyamino)benzoate is primarily utilized for the introduction of the N-substituted aryl group. The hydroxyamino functional group can undergo various reactions, such as oxidation, reduction, and condensation, to form different functionalities, which are then carried through subsequent synthetic steps.

One common transformation is the oxidation of the hydroxyamino group to a nitroso group (-NO). This transformation is a key step in the synthesis of various biologically active molecules and organic materials. The resulting nitrosoarene is a powerful dienophile in Diels-Alder reactions and can participate in cycloadditions to form heterocyclic structures.

Another important reaction is the condensation with carbonyl compounds to form nitrones. These nitrones are 1,3-dipoles and can undergo [3+2] cycloaddition reactions with alkenes to generate isoxazolidine (B1194047) rings, which are present in many natural products and pharmacologically active compounds.

The following table summarizes some key transformations of this compound in multi-step synthesis:

| Reagent/Condition | Product Functional Group | Subsequent Reactions |

| Mild Oxidizing Agent (e.g., PCC, MnO₂) | Nitroso (-NO) | Diels-Alder, Ene reactions |

| Aldehydes/Ketones | Nitrone | [3+2] Cycloaddition |

| Reducing Agents (e.g., H₂, Pd/C) | Amine (-NH₂) | Amide coupling, Diazotization |

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the hydroxyamino group makes this compound a suitable scaffold for the synthesis of a variety of heterocyclic compounds. The nitrogen and oxygen atoms of the hydroxyamino group can be incorporated into the ring system, leading to the formation of diverse N- and O-containing heterocycles.

A significant application is in the synthesis of benzoxazines and related heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of 1,3,4-benzoxadiazin-2-ones. Furthermore, intramolecular cyclization reactions of derivatives of this compound can be triggered under various conditions to yield fused heterocyclic structures.

The general strategies for utilizing this compound in heterocyclic synthesis are outlined below:

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| Condensation/Cyclization | Dicarbonyl compounds | Quinoxalines, Phenazines |

| Cycloaddition | Alkenes/Alkynes (via nitrone) | Isoxazolidines, Isoxazolines |

| Rearrangement (e.g., Bamberger) | Acidic conditions | Substituted anilines (precursors to other heterocycles) |

Precursor for Advanced Organic Materials

This compound serves as a precursor for the synthesis of advanced organic materials with interesting charge transport and optical properties. The core structure can be modified to introduce functionalities that promote intermolecular interactions and facilitate charge delocalization, which are crucial for these applications.

Theoretical studies on derivatives of this compound have provided insights into their potential as organic electronic materials. For example, a Schiff base derived from a related amine, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), and its metal complexes have been investigated for their charge transport properties. dntb.gov.uanih.govresearchgate.net These studies, conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have shown that complexation with metal ions can significantly enhance hole and electron transfer rates. nih.govresearchgate.net

The calculated charge transport properties for EMAB and one of its platinum complexes are presented in the table below, highlighting the potential for tuning these properties through chemical modification. nih.govresearchgate.net

| Compound | Hole Transport Rate (kct(h)) (s-1) | Electron Transport Rate (kct(e)) (s-1) | Hole Mobility (cm2 V-1 s-1) | Electron Mobility (cm2 V-1 s-1) |

| EMAB | 1.42 x 1013 | 1.1 x 1013 | 4.11 x 10-1 | 3.43 x 10-1 |

| Pt[EMAB]2 | 6.15 x 1014 | 4.6 x 1013 | 19.182 | 1.431 |

Furthermore, the extended π-conjugation in derivatives of this compound can lead to materials with interesting optical properties, such as fluorescence and nonlinear optical (NLO) activity. The ability to introduce various substituents on the aromatic ring and modify the functional groups allows for the fine-tuning of the absorption and emission wavelengths, making them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic technologies.

Molecular Recognition and Binding Studies Focusing on Chemical Principles

Intermolecular Interactions and Supramolecular Assembly Potential

The molecular structure of Ethyl 4-(hydroxyamino)benzoate is conducive to several types of intermolecular interactions that could lead to the formation of supramolecular assemblies. The key functional groups—the hydroxylamino (-NHOH) group, the ester group (-COOEt), and the benzene (B151609) ring—each contribute to its potential for molecular recognition and self-assembly.

The hydroxylamino group is a particularly interesting functionality, as it can act as both a hydrogen bond donor (from the -OH and -NH protons) and a hydrogen bond acceptor (at the oxygen and nitrogen lone pairs). This dual nature allows for the formation of robust and directional hydrogen-bonding networks. For instance, molecules of this compound could self-assemble into chains or more complex architectures through intermolecular hydrogen bonds.

The ethyl ester group also presents opportunities for intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, and the ethoxy group can participate in weaker C-H···O interactions. Furthermore, the ester functionality introduces a dipole moment, which can lead to dipole-dipole interactions contributing to the stability of any assembled state.

The aromatic ring is capable of engaging in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions, although weaker than hydrogen bonds, are significant in organizing molecules in the solid state and in solution. The benzene ring can also participate in C-H···π interactions, where a C-H bond from an adjacent molecule is directed towards the face of the aromatic ring.

The interplay of these various non-covalent forces—hydrogen bonding, dipole-dipole interactions, and π-π stacking—suggests that this compound has a significant potential for forming ordered supramolecular structures. The specific architecture of such assemblies would be dependent on factors such as solvent polarity and temperature.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Site on this compound | Potential Interacting Partner |

|---|---|---|

| Hydrogen Bonding | -NHOH (Donor and Acceptor) | Self (another molecule of this compound), other H-bond donors/acceptors |

| Carbonyl O (Acceptor) | H-bond donors | |

| π-π Stacking | Benzene Ring | Self, other aromatic systems |

| Dipole-Dipole | Ester Group | Self, other polar molecules |

| C-H···π | Benzene Ring (Acceptor) | C-H bonds from adjacent molecules |

Investigation of Binding Site Recognition with Model Chemical Systems

In the absence of specific experimental data for this compound, we can hypothesize its binding behavior with model chemical systems based on its functional groups. Host-guest chemistry provides a framework for understanding how a small molecule like this compound might be recognized by a larger host molecule.

For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, could encapsulate the aromatic ring of this compound. The binding would be driven by the hydrophobic effect, with the nonpolar benzene ring being shielded from an aqueous environment. The stability of such an inclusion complex could be further enhanced by hydrogen bonding between the hydroxylamino or ester groups of the guest and the hydroxyl groups on the rim of the cyclodextrin (B1172386) host. Studies on similar benzoate (B1203000) derivatives have demonstrated this mode of binding. For example, ethyl benzoate has been shown to form a 1:1 inclusion complex with hydroxypropyl-β-cyclodextrin, with the benzene ring encapsulated within the cyclodextrin cavity. nih.govresearchgate.net

Other model host systems, such as calixarenes or synthetic macrocycles with specific recognition sites, could also be envisioned to bind this compound. A host molecule designed with hydrogen bond donors and acceptors in a complementary arrangement to the hydroxylamino and ester groups would be expected to exhibit selective binding. The recognition process would involve a precise geometric and electronic complementarity between the host and guest.

Table 2: Theoretical Binding Modes with Model Host Systems

| Host System | Potential Binding Site on Host | Key Interactions with this compound |

|---|---|---|

| Cyclodextrins | Hydrophobic Cavity | Hydrophobic interaction with the benzene ring |

| Hydroxyl Groups on Rim | Hydrogen bonding with the -NHOH and/or -COOEt group | |

| Calixarenes | Aromatic Cavity | π-π stacking with the benzene ring |

| Functionalized Upper/Lower Rim | Hydrogen bonding or electrostatic interactions | |

| Synthetic Receptors | Pre-organized Binding Pocket | Shape complementarity and specific hydrogen bonding patterns |

Interaction Mechanisms with Biological Macromolecules (e.g., proteins, nucleic acids)

The functional groups of this compound also suggest potential for interaction with biological macromolecules. The following discussion is purely mechanistic and does not imply any biological effect.

Proteins: The binding of small molecules to proteins is governed by the same non-covalent interactions discussed earlier. A binding site on a protein is a three-dimensional pocket with a specific arrangement of amino acid residues. This compound could potentially bind to a protein through a combination of interactions. For example, the aromatic ring could fit into a hydrophobic pocket lined with nonpolar amino acid residues such as leucine, isoleucine, or valine. The hydroxylamino group could form hydrogen bonds with polar amino acid side chains like serine, threonine, or asparagine, or with the peptide backbone. The carbonyl oxygen of the ester could also act as a hydrogen bond acceptor.

The binding of a ligand to a protein can often induce conformational changes in the protein structure. The initial interaction may be followed by a reorientation of the ligand and the protein side chains to optimize the binding interactions, a process known as "induced fit." The specificity of binding would be determined by how well the shape and chemical properties of this compound complement those of the protein's binding site. For instance, studies on the interaction of various benzoate derivatives with serum albumins have shown that both hydrophobic and hydrogen bonding interactions play crucial roles in the binding process.

Nucleic Acids: Interaction with nucleic acids like DNA or RNA is also a possibility. The planar aromatic ring of this compound could potentially intercalate between the base pairs of a DNA double helix. This mode of binding is common for flat, aromatic molecules. Intercalation would be stabilized by π-π stacking interactions with the nucleic acid bases. Alternatively, the molecule could bind in the major or minor groove of DNA. In this case, the hydroxylamino and ester groups would be available to form specific hydrogen bonds with the functional groups on the edges of the base pairs or with the phosphate (B84403) backbone. The precise binding mode and any resulting conformational changes in the nucleic acid would depend on the specific sequence and structure of the DNA or RNA target.

Table 3: Potential Mechanistic Interactions with Biological Macromolecules

| Macromolecule | Potential Binding Site | Primary Interaction Mechanisms | Potential Conformational Change |

|---|---|---|---|

| Protein | Hydrophobic Pocket | Hydrophobic interactions, π-π stacking | Induced fit of the binding pocket |

| Polar Surface Cleft | Hydrogen bonding, dipole-dipole interactions | Localized changes in side-chain orientations | |

| Nucleic Acid | Intercalation Site | π-π stacking with base pairs | Unwinding and lengthening of the double helix |

| Major/Minor Groove | Hydrogen bonding with base pairs or phosphate backbone | Bending or kinking of the helical axis |

Q & A

Q. What role could this compound play in designing redox-active biomaterials?

- Methodological Answer : The –NHOH group enables:

- Radical Polymerization : As a co-initiator in resin cements, enhancing degree of conversion (DC) under visible light .

- Antioxidant Coatings : Grafting onto polymers (e.g., PLGA) for controlled release in oxidative stress models .

- Electrochemical Sensors : Functionalizing electrodes for detecting superoxide radicals via redox cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.